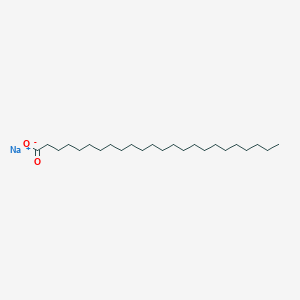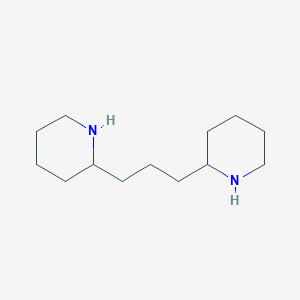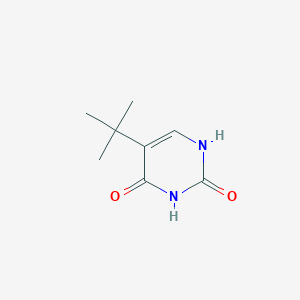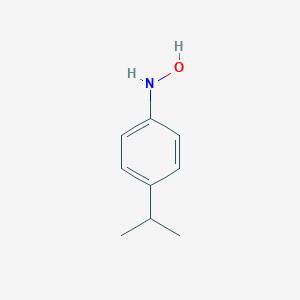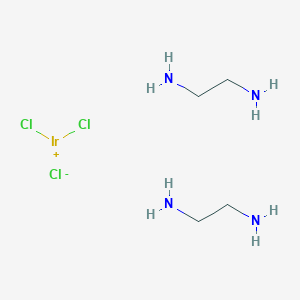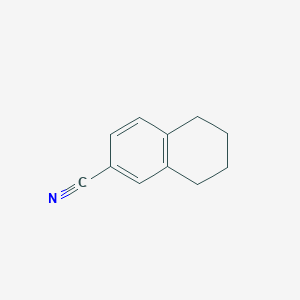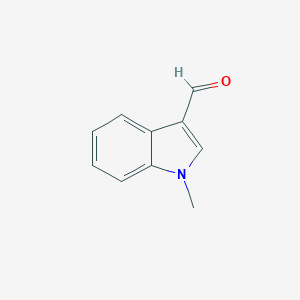
1-甲基-1H-吲哚-3-甲醛
描述
1-Methyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the indole family, which is a group of compounds known for their significance in pharmaceuticals and organic chemistry. The indole moiety is a common structural framework in many natural products and active pharmaceutical ingredients. The compound is a derivative of indole with a methyl group at the first position and a formyl group at the third position on the indole ring.
Synthesis Analysis
Several methods have been developed for synthesizing substituted indoles, including 1-Methyl-1H-indole-3-carbaldehyde. One approach involves the lithiation of 1-Methyl-3-(benzotriazol-1-ylmethyl)indole followed by 1,4-addition with alpha,beta-unsaturated ketones and aldehydes, leading to a range of substituted carbazoles . Another method includes the N-iodosuccinimide-mediated cyclization of 1-(2-aminophenyl)prop-2-yn-1-ols in water, which is an efficient and ecologically benign process for synthesizing 1H-indole-2-carbaldehydes . Additionally, the treatment of indole-3-carbaldehyde with epichlorohydrin yields 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde, which can further react with active methylene compounds to form various products .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-indole-3-carbaldehyde and its derivatives has been studied using various spectroscopic techniques. NMR studies have been used to discriminate between different substituted carbazole structures . Experimental spectroscopic methods such as NMR, FT-Raman, FT-IR, and UV-Visible, along with computational methods like DFT, have been employed to investigate the structure and vibrational modes of 1H-Indole-3-carbaldehyde .
Chemical Reactions Analysis
1-Methyl-1H-indole-3-carbaldehyde can participate in various chemical reactions due to its reactive aldehyde group. For instance, it can undergo nucleophilic substitution reactions, as demonstrated by 1-Methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with nucleophiles to provide trisubstituted indole derivatives . The compound can also be involved in cycloaddition reactions, as seen in the synthesis of cyclopent[b]indoles . Moreover, the aldehyde group can be utilized in condensation reactions with active methylene compounds, leading to the formation of crotonic condensation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1H-indole-3-carbaldehyde derivatives can be influenced by the substituents on the indole ring. For example, the presence of a bromo substituent and a hydrazone group in 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone affects its hydrogen bonding and crystal structure . The electronic properties, such as HOMO/LUMO energies and charge transfer within the molecule, have been analyzed using computational methods, providing insights into the reactivity and potential applications of these compounds . Molecular docking studies have also been conducted to explore the biological interactions and potential drug-like properties of indole derivatives .
科学研究应用
多组分反应
1-甲基-1H-吲哚-3-甲醛及其衍生物是生成生物活性结构的必要且有效的化学前体 . 它们在多组分反应 (MCRs) 中发挥着重要作用,为构建复杂分子提供了途径 . MCRs 通常具有高产率、操作友好、节时和经济高效的特点 .
活性分子的合成
1-甲基-1H-吲哚-3-甲醛和吲哚家族的其他成员是合成活性分子的理想前体 . 它们意义重大,因为它们不仅被认为是合成药物活性化合物和吲哚生物碱的关键 ,但它们在合成各种杂环衍生物方面起着至关重要的作用 .
硝基烯烃和硝基醇的制备
1-甲基吲哚-3-甲醛用作反应物,通过微波或超声辅助亨利反应制备硝基烯烃和硝基醇 .
喹啉酮的合成
该化合物还用作反应物,通过三组分 Ugi 反应合成喹啉酮 .
登革热病毒抑制剂
1-甲基吲哚-3-甲醛用于合成酮酰胺,这些酮酰胺可以作为登革热病毒的抑制剂 .
抗真菌特性
作用机制
Target of Action
1-Methyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . .
Mode of Action
The mode of action of 1-Methyl-1H-indole-3-carbaldehyde involves its role as a precursor in the synthesis of biologically active structures . It participates in multicomponent reactions (MCRs), which are one-step convergent and sustainable strategies where more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
1-Methyl-1H-indole-3-carbaldehyde plays a significant role in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . .
Result of Action
The result of the action of 1-Methyl-1H-indole-3-carbaldehyde is the generation of biologically active structures . These structures have exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Action Environment
The action environment of 1-Methyl-1H-indole-3-carbaldehyde is typically a laboratory setting where it is used as a precursor in the synthesis of biologically active structures
未来方向
属性
IUPAC Name |
1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYBYRKRRGSZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172483 | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804220 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
19012-03-4 | |
| Record name | 1-Methylindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19012-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019012034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylindole-3-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-1H-INDOLE-3-CARBALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z612E3VMZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of 1-Methyl-1H-indole-3-carbaldehyde?
A1: Research has shown that a derivative of 1-Methyl-1H-indole-3-carbaldehyde, specifically 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum. This was observed in both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains. []
Q2: What is known about the structure of 1-Methyl-1H-indole-3-carbaldehyde and its derivatives?
A2:
- 1-Methyl-1H-indole-3-carbaldehyde: This compound features an indole ring system with a methyl group at position 1 and an aldehyde group at position 3. []
- 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde: This derivative, isolated from the bryozoan Amathia lamourouxi, includes two bromine atoms at positions 2 and 5 of the indole ring. []
Q3: Are there other biological activities associated with 1-Methyl-1H-indole-3-carbaldehyde derivatives?
A3: Yes, a study on a related compound, 5-hydroxy-2-methoxy-1-methyl-1H-indole-3-carbaldehyde, isolated from the plant Cleome droserifolia, demonstrated potent urease enzyme inhibition. [] This suggests potential applications for this class of compounds beyond antiplasmodial activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



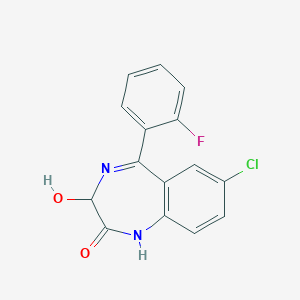
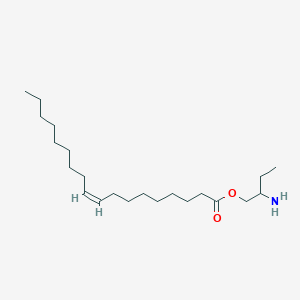
![[(Z)-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B96800.png)
![[3,3']Bipyridinyl-5-ol](/img/structure/B96802.png)
